Cas no 1340228-94-5 (6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide)

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
- CID 63632756
- 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
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- MDL: MFCD18850416
- インチ: 1S/C10H12BrNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2,(H2,12,13,14)
- InChIKey: NZUZIWPKNIXWRZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)CCC(C2)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 2
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-275451-5.0g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 5.0g |
$2692.0 | 2023-03-01 | ||
Enamine | EN300-275451-0.05g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 0.05g |
$948.0 | 2023-09-10 | ||
Enamine | EN300-275451-0.5g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 0.5g |
$1084.0 | 2023-09-10 | ||
Enamine | EN300-275451-1.0g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-275451-10.0g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 10.0g |
$3992.0 | 2023-03-01 | ||
Enamine | EN300-275451-5g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 5g |
$3273.0 | 2023-09-10 | ||
Enamine | EN300-275451-2.5g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 2.5g |
$2211.0 | 2023-09-10 | ||
Ambeed | A1086312-1g |
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 95% | 1g |
$670.0 | 2024-04-24 | |
Enamine | EN300-275451-0.25g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 0.25g |
$1038.0 | 2023-09-10 | ||
Enamine | EN300-275451-0.1g |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide |
1340228-94-5 | 0.1g |
$993.0 | 2023-09-10 |
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamideに関する追加情報
6-Bromo-1,2,3,4-Tetrahydronaphthalene-2-Sulfonamide (CAS No. 1340228-94-5)
6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with the CAS registry number 1340228-94-5. This compound belongs to the class of sulfonamides and features a tetrahydronaphthalene backbone substituted with a bromine atom at the 6-position and a sulfonamide group at the 2-position. The structure of this molecule is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 6-bromo-tetrahydronaphthalene sulfonamide involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste and energy consumption.
One of the most promising applications of 6-bromo-tetrahydronaphthalene sulfonamide lies in its potential as a pharmacological agent. The sulfonamide group is known for its ability to modulate enzyme activity and receptor binding, making it a valuable moiety in drug design. Recent research has demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer progression. Preclinical studies have shown that it can effectively suppress tumor growth in animal models without significant toxicity to healthy cells.
In addition to its pharmacological applications, 6-bromo-tetrahydronaphthalene sulfonamide has also been investigated for its role in materials science. The tetrahydronaphthalene backbone provides structural stability, while the bromine substitution introduces unique electronic properties. These characteristics make the compound a candidate for use in advanced materials such as organic semiconductors and photovoltaic devices. Recent experiments have explored its ability to enhance charge transport properties in organic electronics, paving the way for potential applications in next-generation electronic devices.
The physical properties of 6-bromo-tetrahydronaphthalene sulfonamide are well-documented. It has a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been tested extensively, with results indicating that it remains stable under normal storage conditions but may degrade under strong acidic or basic environments.
From an environmental perspective, understanding the fate and transport of 6-bromo-tetrahydronaphthalene sulfonamide is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways and bioaccumulation potential. Results suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its long-term ecological effects.
In conclusion, 6-bromo-tetrahydronaphthalene sulfonamide (CAS No. 1340228-94-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure lends itself to innovative uses in drug development and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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